molecular formula C20H19BrN2O3 B2686698 2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 385391-38-8

2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2686698
CAS No.: 385391-38-8
M. Wt: 415.287
InChI Key: KBYHBKWPANJUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19BrN2O3 and its molecular weight is 415.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis and reactivity of compounds with similar structural features, such as quinoline derivatives. For instance, studies on the synthesis of tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines through reactions involving cyanoquinolinethiones highlight the versatility of quinoline derivatives in chemical synthesis (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). These methodologies could potentially be adapted for synthesizing and modifying compounds like 2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, expanding its utility in medicinal chemistry and materials science.

Pharmacological Applications

While the exact compound has not been directly linked to pharmacological studies, related research indicates the potential utility of quinoline derivatives in drug development. For instance, the synthesis of 6-bromoquinazolinone derivatives has been explored for their anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). This suggests that compounds like this compound might have unexplored pharmacological properties worth investigating.

Antitumor and Antimicrobial Activities

Quinoline and its derivatives have been explored for their potential antitumor and antimicrobial activities. For example, methoxy-indolo[2,1‐a]isoquinolines have shown cytostatic activity in vitro against various tumor cells, indicating the potential of quinoline derivatives in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988). Additionally, novel pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with a quinazoline backbone have been synthesized and evaluated for antibacterial activity, underscoring the antimicrobial potential of such compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Properties

IUPAC Name

2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-12-5-4-6-14(9-12)22-18(24)11-23-13(2)19(21)20(25)16-10-15(26-3)7-8-17(16)23/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYHBKWPANJUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=O)C3=C2C=CC(=C3)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.